molecular formula C12H16O3S B8332681 2-(4-Methoxy-phenylsulfanyl)-3-methyl-butyric acid

2-(4-Methoxy-phenylsulfanyl)-3-methyl-butyric acid

Cat. No. B8332681
M. Wt: 240.32 g/mol
InChI Key: JKMBHXSFDMCWRP-UHFFFAOYSA-N
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Patent
US06172057B2

Procedure details

2-(4-Methoxy-phenylsulfanyl)-3-methyl-butyric acid was prepared starting from 2-(4-methoxy-phenylsulfanyl)-3-methyl-butyric acid ethyl ester (5.8 g, 21.6 mmol) dissolved in methanol (50 ml) and 10 N NaOH (30 ml). The resulting reaction mixture was worked up as outlined in Example 1. Yield 5.0 g, 99%. Low melting solid. MS: 242 (M+H)+.
Name
2-(4-methoxy-phenylsulfanyl)-3-methyl-butyric acid ethyl ester
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:18])[CH:5]([S:9][C:10]1[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[CH:12][CH:11]=1)[CH:6]([CH3:8])[CH3:7])C>CO.[OH-].[Na+]>[CH3:17][O:16][C:13]1[CH:12]=[CH:11][C:10]([S:9][CH:5]([CH:6]([CH3:8])[CH3:7])[C:4]([OH:18])=[O:3])=[CH:15][CH:14]=1 |f:2.3|

Inputs

Step One
Name
2-(4-methoxy-phenylsulfanyl)-3-methyl-butyric acid ethyl ester
Quantity
5.8 g
Type
reactant
Smiles
C(C)OC(C(C(C)C)SC1=CC=C(C=C1)OC)=O
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)SC(C(=O)O)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.